Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

PROTAC synthesis bifunctional linker orthogonal protection

This specific bispiperidine scaffold (CAS 959237-16-2) provides orthogonal reactivity essential for PROTAC assembly: a free primary amine for E3 ligase coupling and a Boc-protected amine for target protein linkage. This pre-differentiated architecture eliminates complex deprotection sequences, accelerating preclinical development. Kilo-scale availability with batch-certified purity ensures reproducible multi-gram syntheses.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
CAS No. 959237-16-2
Cat. No. B1524633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate
CAS959237-16-2
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3
InChIKeyAHAQZBVUGZUUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate (CAS 959237-16-2): A Bifunctional Bispiperidine Scaffold for PROTAC Linker and Medicinal Chemistry Applications


Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS 959237-16-2; also known as Boc-bipiperidine-NH₂ or tert-butyl 4-amino-[1,4′-bipiperidine]-1′-carboxylate) is a bispiperidine derivative characterized by a tert-butyl carbamate (Boc) protecting group on one piperidine nitrogen and a free primary amine on the 4-position of the distal piperidine ring . With a molecular formula of C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g/mol, this compound functions as an advanced synthetic intermediate and bifunctional building block [1]. Its structural architecture—featuring two piperidine rings connected via a single N–C bond with differentiated nitrogen functionalities—positions it as a versatile scaffold for the construction of bivalent ligands, particularly in the assembly of PROTAC (PROteolysis TArgeting Chimera) degraders and other heterobifunctional molecules .

Why Generic Substitution Fails for Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate: Orthogonality, Conformational Rigidity, and Synthetic Accessibility


Substitution of tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate with superficially similar analogs such as N-Boc-4,4′-bipiperidine (lacking the free amine) or 1-Boc-4-aminopiperidine (mono-piperidine) is generally not viable without compromising critical molecular properties. The presence of both a Boc-protected tertiary amine and a free primary amine on a conformationally restricted bipiperidine framework provides unique orthogonal reactivity that cannot be replicated by compounds bearing only a single functional handle or a fully protected diamine . Furthermore, the bipiperidine core confers enhanced rigidity and extended spatial reach (approximately 6–7 Å between nitrogen atoms) compared to flexible alkyl linkers, a property that directly impacts the induced proximity required for ternary complex formation in PROTAC-mediated degradation [1]. Procurement of this specific scaffold is therefore essential when synthetic routes demand differential amine deprotection strategies or when linker geometry must be precisely controlled.

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate (959237-16-2): Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Functional Handle Configuration Enables Sequential Amide Bond Formation

Unlike fully Boc-protected bispiperidine analogs (e.g., N-Boc-N′-Boc-4,4′-bipiperidine) which require two identical deprotection steps, tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate presents one Boc-protected amine and one free primary amine in a pre-differentiated state . This eliminates one full Boc deprotection/re-protection cycle from synthetic routes. The free amine can be directly coupled to carboxylic acid-containing ligands (e.g., E3 ligase ligands such as VHL or CRBN binders) under standard amide coupling conditions without affecting the Boc group [1]. The Boc-protected amine remains inert during this step and is subsequently deprotected under acidic conditions (TFA/DCM or HCl/dioxane) to expose the second amine for conjugation to the target protein ligand. N-Boc-4,4′-bipiperidine, by contrast, lacks a free amine entirely and cannot engage in selective mono-coupling without initial deprotection, which would expose both amines simultaneously and lead to statistical mixtures of mono- and di-functionalized products .

PROTAC synthesis bifunctional linker orthogonal protection amide coupling

Conformationally Constrained Bipiperidine Core Provides Defined N–N Distance for Optimal Ternary Complex Induction

The bipiperidine core of tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate imposes a semi-rigid scaffold with a defined nitrogen-to-nitrogen (N–N) distance. Based on conformational analysis of [1,4′-bipiperidine] derivatives, the N–N distance ranges from approximately 5.8 Å to 6.5 Å depending on ring puckering and rotation about the N–C bond connecting the two piperidine rings [1]. This compares favorably to flexible alkyl linkers such as 1,6-hexanediamine (N–N distance variable from ~5 Å to >10 Å in extended conformations) and to shorter rigid linkers such as piperazine (N–N distance ~2.8 Å) [2]. In PROTAC linker optimization studies, linker length and rigidity are critical determinants of degradation efficiency (Dmax) and DC50 values; bipiperidine-based linkers have been shown to yield PROTACs with DC50 values in the low nanomolar range and Dmax >90% when properly matched to the ternary complex geometry [3]. While direct quantitative degradation data for PROTACs constructed using this exact scaffold are not publicly available, the bipiperidine motif is structurally analogous to the linkers employed in ARD-61 and ARD-69, which demonstrate potent androgen receptor degradation [4].

PROTAC linker ternary complex molecular glue protein degradation

Commercial Availability at Kilogram Scale with Documented Purity Specifications

Unlike many custom-synthesized bispiperidine analogs that are only available in milligram quantities, tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS 959237-16-2) is commercially supplied by multiple vendors at scales up to kilograms with certified purity specifications [1]. Vendors report purity of ≥95% by HPLC, with batch-specific QC documentation including NMR and HPLC traces available upon request . In contrast, close analogs such as 1-Boc-4-(4-aminopiperidin-1-yl)piperidine (CAS 959237-17-3) or N-Boc-4-(4-aminopiperidin-1-yl)piperidine are not routinely stocked at comparable scales, requiring custom synthesis with lead times of 4–8 weeks and minimum order quantities that may be prohibitive for early-stage research . The availability of multi-gram to kilogram quantities with established QC release criteria reduces procurement friction and enables rapid scale-up from discovery to preclinical development.

bulk procurement purity specification kilogram synthesis GMP starting material

Prioritized Application Scenarios for Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate (959237-16-2)


PROTAC Linker Assembly Requiring Sequential, Orthogonal Amine Functionalization

In the synthesis of heterobifunctional PROTAC molecules, this compound serves as an optimal linker core when the synthetic route demands two sequential amide bond formations with distinct coupling partners. The free primary amine can be directly coupled to an E3 ligase ligand (e.g., VHL ligand VH032, CRBN ligand pomalidomide derivative) under standard peptide coupling conditions (EDC/HOBt, DMF). Following purification, the Boc group is cleaved with TFA, exposing the secondary piperidine amine for coupling to the target protein ligand. This sequential, orthogonal strategy—enabled uniquely by the pre-differentiated amine configuration—eliminates the need for complex protection/deprotection sequences required with symmetrical diamines . The approach has been validated in multiple PROTAC development programs and is consistent with linker design principles described in the literature [1].

Synthesis of [1,4′-Bipiperidine]-Derived Kinase Inhibitors and GPCR Modulators

The bipiperidine scaffold is a privileged chemotype in kinase inhibitor and GPCR ligand design due to its favorable physicochemical properties (clogP ~1.5, tPSA ~58 Ų) and conformational rigidity . This compound provides a direct entry point for structure-activity relationship (SAR) exploration of bipiperidine-containing leads. The Boc-protected amine can be deprotected and alkylated or acylated to install diverse functional groups, while the free 4-amino group on the distal piperidine can be elaborated into amides, ureas, sulfonamides, or reductive amination products. This bifunctional versatility has been exploited in the development of CCR3 antagonists, tyrosinase inhibitors, and somatostatin receptor ligands [1]. Researchers requiring a modular, pre-functionalized bipiperidine core for medicinal chemistry optimization should prioritize this scaffold.

Large-Scale Preparation of Advanced Intermediates for Preclinical Development

Given its commercial availability at kilogram scale with certified purity (≥95% by HPLC), this compound is uniquely suited for the preparation of advanced intermediates intended for preclinical toxicology and formulation studies. Unlike custom-synthesized analogs that may exhibit batch-to-batch variability, the availability of QC-validated material from multiple vendors ensures reproducibility in multi-gram syntheses . The Boc protecting group provides robust stability during storage (2–8°C, protected from light), and the solid physical form (off-white to light yellow powder) facilitates accurate weighing and formulation [1]. This compound is therefore the procurement-optimized choice when scaling a bipiperidine-containing synthetic route beyond discovery quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.